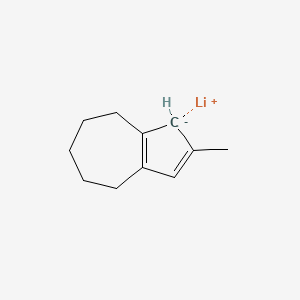
lithium;2-methyl-1,4,5,6,7,8-hexahydroazulen-1-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;2-methyl-1,4,5,6,7,8-hexahydroazulen-1-ide is an organolithium compound that features a lithium atom bonded to a 2-methyl-1,4,5,6,7,8-hexahydroazulen-1-ide moiety. Organolithium compounds are known for their high reactivity and are widely used in organic synthesis as strong bases and nucleophiles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-methyl-1,4,5,6,7,8-hexahydroazulen-1-ide typically involves the reaction of 2-methyl-1,4,5,6,7,8-hexahydroazulene with a lithium reagent such as n-butyllithium or methyllithium in an aprotic solvent like hexane or diethyl ether . The reaction is usually carried out under an inert atmosphere to prevent the highly reactive organolithium compound from reacting with moisture or oxygen.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors with precise control over temperature and atmosphere. The use of continuous flow reactors can enhance the efficiency and safety of the process by minimizing the exposure of the reactive intermediates to air and moisture .
Análisis De Reacciones Químicas
Types of Reactions
Lithium;2-methyl-1,4,5,6,7,8-hexahydroazulen-1-ide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with electrophiles such as carbonyl compounds to form alcohols.
Deprotonation: Acts as a strong base to deprotonate weak acids.
Substitution: Can participate in substitution reactions where the lithium atom is replaced by another group.
Common Reagents and Conditions
Common reagents used in reactions with this compound include carbonyl compounds, alkyl halides, and other electrophiles. The reactions are typically carried out in aprotic solvents under an inert atmosphere to prevent side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic addition to a carbonyl compound would yield an alcohol, while substitution reactions could yield a variety of organic compounds depending on the substituent introduced .
Aplicaciones Científicas De Investigación
Lithium;2-methyl-1,4,5,6,7,8-hexahydroazulen-1-ide has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Used in the preparation of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of lithium;2-methyl-1,4,5,6,7,8-hexahydroazulen-1-ide involves the formation of a highly reactive carbanion intermediate. This intermediate can then participate in various nucleophilic addition and substitution reactions. The lithium atom stabilizes the carbanion, allowing it to react with a wide range of electrophiles .
Comparación Con Compuestos Similares
Similar Compounds
Methyllithium: Another organolithium compound with similar reactivity but different structural features.
Lithium 2,2,6,6-tetramethylpiperidide: Used in similar deprotonation reactions but has a different steric profile.
Lithium 4,5-dicyano-2-(trifluoromethyl)imidazol-1-ide: Another organolithium compound with unique electronic properties.
Uniqueness
Lithium;2-methyl-1,4,5,6,7,8-hexahydroazulen-1-ide is unique due to its specific structural features, which confer distinct reactivity and selectivity in organic synthesis. Its ability to form stable carbanion intermediates makes it particularly useful in reactions requiring strong nucleophiles and bases .
Propiedades
Número CAS |
144507-03-9 |
|---|---|
Fórmula molecular |
C11H15Li |
Peso molecular |
154.2 g/mol |
Nombre IUPAC |
lithium;2-methyl-1,4,5,6,7,8-hexahydroazulen-1-ide |
InChI |
InChI=1S/C11H15.Li/c1-9-7-10-5-3-2-4-6-11(10)8-9;/h7-8H,2-6H2,1H3;/q-1;+1 |
Clave InChI |
GORLLRXCHZMNOC-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CC1=CC2=C([CH-]1)CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


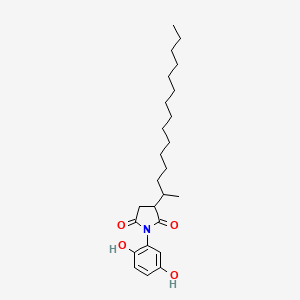
![Thieno[3,2-d][1,2,3]triazin-4(1H)-one](/img/structure/B12553777.png)
![2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-bromophenol](/img/structure/B12553783.png)
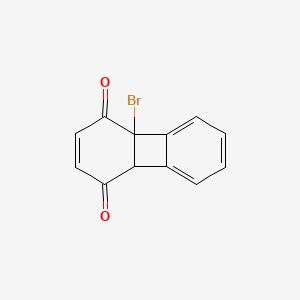
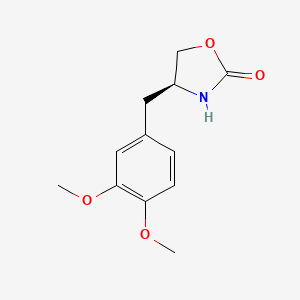



![1-{[(1H-Indol-2-yl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12553817.png)
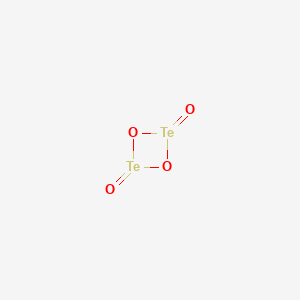

![(2S,2'S)-2,2'-[(2-Hydroxypropane-1,3-diyl)diazanediyl]dibutanedioic acid (non-preferred name)](/img/structure/B12553833.png)
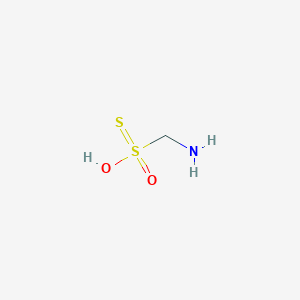
![(3aR,9bS)-2-Phenyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazole](/img/structure/B12553865.png)
